Ethyl 2-amino-3,4-difluorobenzoate

Catalog No.
S8155187
CAS No.
M.F
C9H9F2NO2
M. Wt
201.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-amino-3,4-difluorobenzoate

Product Name

Ethyl 2-amino-3,4-difluorobenzoate

IUPAC Name

ethyl 2-amino-3,4-difluorobenzoate

Molecular Formula

C9H9F2NO2

Molecular Weight

201.17 g/mol

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3

InChI Key

NTRWSNWTIMQDOJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)F)N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)F)N
  • Search Results: Scientific literature databases haven't yielded any published research specifically focused on Ethyl 2-amino-3,4-difluorobenzoate.
  • Commercially Available: The compound can be purchased from a few chemical suppliers, primarily advertised for its high purity (source).

While the specific research applications remain unclear, the structure of the molecule offers some potential clues:

  • Chemical Structure: Ethyl 2-amino-3,4-difluorobenzoate belongs to a class of molecules known as difluorinated aminobenzoates. This class has been explored for potential applications in medicinal chemistry (source: ).
  • Functional Groups: The presence of the amine group (NH2) and the ester group (COOCH2CH3) suggests potential for forming interactions with biological molecules.

Ethyl 2-amino-3,4-difluorobenzoate is an organic compound characterized by its unique structural features, including an ethyl ester group, an amino group, and two fluorine atoms attached to a benzoate structure. Its molecular formula is C9H8F2NO2C_9H_8F_2NO_2. The presence of fluorine atoms enhances the compound's lipophilicity and reactivity, making it a subject of interest in various fields such as medicinal chemistry and materials science.

  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, allowing it to be replaced by other nucleophiles.
  • Oxidation and Reduction: The compound can undergo oxidation to form nitro or nitroso derivatives. Conversely, reduction reactions can convert it into amines or other reduced forms.
  • Ester Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to yield 2-amino-3,4-difluorobenzoic acid.

While specific biological activities of ethyl 2-amino-3,4-difluorobenzoate have not been extensively documented, compounds with similar structures often exhibit significant biological interactions. The presence of amino and halogen substituents can enhance binding affinity to various biological targets. This compound may modulate enzyme activity or receptor interactions, suggesting potential applications in pharmacology and therapeutic development.

The synthesis of ethyl 2-amino-3,4-difluorobenzoate typically involves the following steps:

  • Esterification: The reaction begins with 2-amino-3,4-difluorobenzoic acid and ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. This reaction is usually performed under reflux conditions to ensure complete esterification.
  • Industrial Production: On an industrial scale, continuous flow processes may be utilized to enhance efficiency and yield. Automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Ethyl 2-amino-3,4-difluorobenzoate has potential applications in various fields:

  • Medicinal Chemistry: Its unique structural properties make it a candidate for drug development and therapeutic applications.
  • Materials Science: The compound's reactivity and stability may allow for its use in creating novel materials or as a building block in organic synthesis.

Interaction studies focus on ethyl 2-amino-3,4-difluorobenzoate's ability to engage with biological targets. Its functional groups may influence binding affinity and selectivity toward enzymes or receptors. Further research is necessary to elucidate its specific mechanisms of action and potential therapeutic applications.

Ethyl 2-amino-3,4-difluorobenzoate can be compared with several similar compounds that share structural features:

Compound NameMolecular FormulaUnique Features
Ethyl 2-amino-3,5-difluorobenzoateC9H8F2NO2C_9H_8F_2NO_2Different fluorine positioning (3 and 5)
Ethyl 4-amino-3,5-difluorobenzoateC9H8F2NO2C_9H_8F_2NO_2Amino group at position 4
Ethyl 2-amino-4-bromo-3,5-difluorobenzoateC9H8BrF2NO2C_9H_8BrF_2NO_2Contains bromine instead of fluorine at position 4

Uniqueness: Ethyl 2-amino-3,4-difluorobenzoate is distinguished by the specific arrangement of its functional groups (amino group at position 2 and fluorines at positions 3 and 4), which may enhance its chemical stability and reactivity compared to similar compounds. This configuration is particularly valuable in drug discovery and synthetic chemistry due to its potential for selective interactions with biological targets.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

201.06013485 g/mol

Monoisotopic Mass

201.06013485 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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